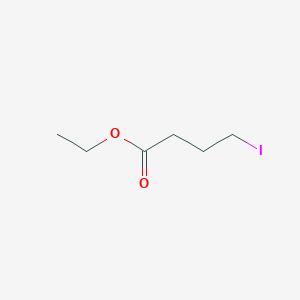

Ethyl 4-iodobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZFVPPGVAHZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447322 | |

| Record name | ETHYL 4-IODOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-53-8 | |

| Record name | Ethyl 4-iodobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 4-IODOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-iodobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-iodobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-iodobutyrate is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure, incorporating both a reactive primary alkyl iodide and an ester functional group, makes it a valuable building block for the introduction of a four-carbon chain in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁IO₂ | [2] |

| Molecular Weight | 242.06 g/mol | |

| IUPAC Name | ethyl 4-iodobutanoate | [2] |

| CAS Number | 7425-53-8 | |

| Appearance | Liquid | |

| Boiling Point | 84-85 °C at 4 Torr | |

| Density (Predicted) | 1.614 g/cm³ | |

| Refractive Index | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, a nucleophilic substitution reaction involving the exchange of a halogen.[3] This process typically utilizes the more readily available Ethyl 4-bromobutyrate as a starting material and sodium iodide in an acetone solvent. The insolubility of the resulting sodium bromide in acetone drives the reaction to completion.[3]

Experimental Protocol: Synthesis via Finkelstein Reaction

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-bromobutyrate in anhydrous acetone.

-

Add an excess of sodium iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium thiosulfate solution to remove any residual iodine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation.

References

An In-depth Technical Guide to Ethyl 4-iodobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-iodobutyrate, systematically named ethyl 4-iodobutanoate, is a valuable aliphatic organic compound.[1][2] Its bifunctional nature, possessing both an ester and a primary alkyl iodide, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a visual representation of its synthesis workflow, tailored for professionals in research and development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4-iodobutanoate .[1][2] The structure consists of a four-carbon butyrate chain with an iodine atom at the C4 position and an ethyl ester group.

Molecular Structure:

Physicochemical Properties

The key physical and chemical properties of ethyl 4-iodobutanoate are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 7425-53-8 | [1] |

| Molecular Formula | C₆H₁₁IO₂ | [1][3] |

| Molecular Weight | 242.06 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 219.6 °C at 760 mmHg | [4][5][6] |

| Density | 1.614 g/cm³ | [5] |

| Refractive Index | 1.506 | [5] |

| Flash Point | 86.6 °C | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water.[3] | |

| Storage | Store in a refrigerator.[2] |

Spectroscopic Data

While specific spectra are proprietary to suppliers, the expected characteristic signals for Ethyl 4-iodobutanoate based on its structure are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Triplet (3H): Corresponding to the methyl protons (-OCH₂CH₃ ).

-

Quartet (2H): Corresponding to the methylene protons of the ethyl group (-OCH₂ CH₃).

-

Triplet (2H): For the methylene protons adjacent to the ester carbonyl (I-CH₂-CH₂-CH₂ -COO-).

-

Triplet (2H): For the methylene protons attached to the iodine atom (I-CH₂ -CH₂-).

-

Multiplet (2H): For the central methylene protons (-CH₂-CH₂ -CH₂-).

IR (Infrared) Spectroscopy:

-

Strong, sharp C=O stretch: Characteristic of the ester group, typically appearing around 1735 cm⁻¹.

-

C-O stretch: Associated with the ester linkage.

-

C-H stretches: From the aliphatic methylene and methyl groups.

-

C-I stretch: Typically found in the fingerprint region at lower wavenumbers.

Experimental Protocol: Synthesis of Ethyl 4-iodobutanoate

The most common and efficient method for the synthesis of ethyl 4-iodobutanoate is through a Finkelstein reaction . This nucleophilic substitution reaction involves the exchange of a halogen. In this case, ethyl 4-bromobutyrate is converted to ethyl 4-iodobutanoate using sodium iodide in acetone.

Objective: To synthesize ethyl 4-iodobutanoate from ethyl 4-bromobutyrate.

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromobutyrate (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagent: Add sodium iodide (1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the residue in diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 4-iodobutanoate.

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Synthesis Workflow and Signaling Pathway

The synthesis of ethyl 4-iodobutanoate via the Finkelstein reaction is a straightforward and widely used method in organic chemistry.

Caption: Workflow of the Finkelstein reaction for the synthesis of Ethyl 4-iodobutanoate.

References

- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS 7425-53-8: ethyl 4-iodobutanoate | CymitQuimica [cymitquimica.com]

- 4. angenechemical.com [angenechemical.com]

- 5. molbase.com [molbase.com]

- 6. do.labnovo.com [do.labnovo.com]

Synthesis of Ethyl 4-Iodobutyrate from Ethyl 4-Bromobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 4-iodobutyrate from ethyl 4-bromobutyrate, a classic example of the Finkelstein reaction. This halogen exchange reaction is a fundamental transformation in organic synthesis, valued for its efficiency in introducing an iodo group, which can serve as a versatile synthetic handle in the development of novel pharmaceutical compounds and other complex molecules. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a workflow diagram.

Core Principles: The Finkelstein Reaction

The conversion of ethyl 4-bromobutyrate to this compound is achieved through a nucleophilic substitution reaction known as the Finkelstein reaction. In this SN2 reaction, the bromide ion is displaced by an iodide ion. The reaction is typically carried out using an alkali metal iodide, most commonly sodium iodide (NaI), in a polar aprotic solvent such as acetone.

The success of the Finkelstein reaction is driven by the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium bromide (NaBr) is not and precipitates out of the reaction mixture. This precipitation shifts the reaction equilibrium towards the formation of the desired this compound, in accordance with Le Châtelier's principle.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from ethyl 4-bromobutyrate.

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromobutyrate in anhydrous acetone.

-

Addition of Sodium Iodide: Add anhydrous sodium iodide to the solution. A typical molar excess of sodium iodide is used to ensure the reaction goes to completion.

-

Reaction Conditions: The reaction mixture is typically heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be purified by vacuum distillation.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that optimal conditions may vary and should be determined empirically.

| Parameter | Value |

| Reactants | |

| Ethyl 4-bromobutyrate | 1.0 equivalent |

| Sodium Iodide | 1.5 - 3.0 equivalents |

| Solvent | |

| Acetone | Anhydrous |

| Reaction Conditions | |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 24 hours |

| Product | |

| Appearance | Colorless to pale yellow liquid |

| Typical Yield | > 90% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The underlying principle of this synthesis is a direct SN2 reaction pathway. The following diagram illustrates the logical relationship of the key components leading to the product.

Caption: Logical diagram of the Finkelstein reaction for this compound synthesis.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-iodobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-iodobutyrate is a versatile halogenated ester that serves as a key building block in a multitude of organic syntheses, particularly in the pharmaceutical and materials science sectors. Its utility stems from the reactive carbon-iodine bond, which readily participates in nucleophilic substitution reactions, making it an ideal precursor for introducing a four-carbon ester chain into more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its reactivity and handling.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁IO₂ | [1] |

| Molecular Weight | 242.05 g/mol | [1] |

| CAS Number | 7425-53-8 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 84-85 °C at 4 Torr | [2] |

| Density | Predicted: 1.614 g/cm³ | [2] |

| Melting Point | Not precisely determined (Liquid at room temperature) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ether. | [2][3][4] |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, protected from light | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear confirmation of its structure. The chemical shifts and multiplicities of the protons are consistent with the ethyl ester and the iodinated butyl chain.

¹H NMR (300 MHz, CDCl₃): δ 4.14 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.24 (t, J = 6.8 Hz, 2H, -CH₂I), 2.44 (t, J = 7.1 Hz, 2H, -C(=O)CH₂-), 2.13 (m, 2H, -CH₂CH₂CH₂-), 1.26 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).[5]

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum further corroborates the molecular structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C=O | ~172 |

| -OCH₂CH₃ | ~60 |

| -C(=O)CH₂- | ~35 |

| -CH₂CH₂CH₂- | ~30 |

| -OCH₂CH₃ | ~14 |

| -CH₂I | ~5 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester functional group and the alkyl iodide.

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1735 | C=O stretching (ester) |

| ~1250-1150 | C-O stretching (ester) |

| ~500 | C-I stretching |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and the loss of the iodine atom.

| m/z | Fragment |

| 242 | [M]⁺ (Molecular ion) |

| 197 | [M - OCH₂CH₃]⁺ |

| 115 | [M - I]⁺ |

| 87 | [CH₂CH₂COOCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the carbon-iodine bond. The iodine atom is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This property is extensively utilized in organic synthesis for alkylation reactions.

It is a valuable reagent in the synthesis of a wide range of organic molecules, including pharmaceuticals, natural products, and materials. For instance, it can be used to introduce a butyrate ester side chain onto various scaffolds, a common motif in biologically active compounds.

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

This protocol details the synthesis of this compound from Ethyl 4-bromobutyrate using the Finkelstein reaction.[6][7][8]

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Hexane

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-bromobutyrate in anhydrous acetone.

-

Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by TLC or GC). A white precipitate of sodium bromide will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with an equal volume of saturated aqueous sodium thiosulfate solution to remove any residual iodine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials and byproducts.

Method: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 84-85 °C at 4 Torr).[2]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Finkelstein reaction for this compound synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent decomposition.[2]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe use in research and development. The provided experimental protocols offer a reliable method for its preparation and purification, enabling scientists to utilize this versatile compound in the creation of novel and complex molecules.

References

- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selfstudys.com [selfstudys.com]

- 3. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]

- 4. youtube.com [youtube.com]

- 5. This compound | 7425-53-8 [chemicalbook.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. jk-sci.com [jk-sci.com]

Ethyl 4-iodobutyrate: A Technical Guide for Researchers

CAS Number: 7425-53-8 Molecular Weight: 242.06 g/mol

This technical guide provides an in-depth overview of Ethyl 4-iodobutyrate, a versatile reagent in organic synthesis. Primarily utilized by researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, synthesis, and key applications, with a focus on its role as an alkylating agent.

Core Physicochemical Data

This compound is a liquid at room temperature and should be stored under refrigeration.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 7425-53-8[1] |

| Molecular Formula | C₆H₁₁IO₂ |

| Molecular Weight | 242.06 g/mol [1] |

| Physical Form | Liquid[1] |

| IUPAC Name | ethyl 4-iodobutanoate[1] |

| Storage Temperature | Refrigerator[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction, which involves a halogen exchange from a more readily available halo-ester, typically Ethyl 4-bromobutyrate.

Experimental Protocol: Finkelstein Reaction

This protocol details the synthesis of this compound from Ethyl 4-bromobutyrate and potassium iodide in an acetone solvent.

Materials:

-

Ethyl 4-bromobutyrate

-

Potassium iodide

-

Acetone

-

Hexane

-

Ether

-

Neutral alumina

-

Round-bottom flask

-

Reflux condenser

-

Sintered glass funnel

Procedure:

-

Dissolve Ethyl 4-bromobutyrate (e.g., 6.0 mL, 40.2 mmol) in acetone (40 mL) in a 100 mL round-bottom flask.[2]

-

Add potassium iodide (e.g., 13.35 g, 80.4 mmol, 2.0 eq.).[2]

-

Install a reflux condenser and heat the reaction mixture to reflux for 12 hours.[2]

-

After the reaction is complete, cool the solution to room temperature.[2]

-

Filter the mixture through a sintered glass funnel and concentrate the filtrate under reduced pressure.[2]

-

Dissolve the resulting yellow oil in a 1:1 hexane/ether solvent mixture (approximately 50 mL).[2]

-

Filter the solution through a neutral alumina column for decolorization.[2]

-

Rinse the column with an additional 100 mL of the 1:1 hexane/ether solvent mixture.[2]

-

Concentrate the solution to yield this compound.[2]

Caption: Synthesis of this compound via Finkelstein Reaction.

Applications in Organic Synthesis

This compound serves as a key synthetic intermediate, primarily acting as an alkylating agent to introduce a 4-ethoxycarbonylbutyl group onto various nucleophiles.

Alkylation of Amines

A significant application of this compound is in the N-alkylation of primary and secondary amines. This reaction is fundamental in the synthesis of more complex molecules, including pharmaceutical intermediates. The reaction proceeds via a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon bearing the iodine atom.

General Experimental Protocol for N-Alkylation:

-

Dissolve the primary or secondary amine in a suitable solvent (e.g., isopropanol, DMF, or acetonitrile).

-

Add a base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (Hünig's base), to act as a scavenger for the hydroiodic acid byproduct.[3]

-

Add this compound to the reaction mixture. The iodide is a good leaving group, facilitating the reaction.[3]

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by techniques such as TLC or GC-MS.

-

Upon completion, the reaction is worked up by filtration to remove the base and any salts, followed by solvent evaporation.

-

The crude product is then purified, typically by column chromatography.

It is important to note that the alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine product.[4] Careful control of stoichiometry and reaction conditions is necessary to achieve selectivity.

Caption: General workflow for the N-alkylation of a primary amine.

Synthesis of GABA Analogs

This compound is a useful building block in the synthesis of derivatives of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.[5] GABA analogs are an important class of drugs with anticonvulsant, analgesic, and anxiolytic properties.[6] While specific protocols detailing the direct use of this compound are not prevalent in the provided search results, its structural motif is relevant for creating the carbon backbone of certain GABA analogs. For instance, the four-carbon ester chain can be incorporated into more complex molecules that are then further modified to produce the final GABA derivative.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the direct biological activity or associated signaling pathways of this compound itself. Its primary role in a drug development context is as a synthetic intermediate and an alkylating agent, rather than as a pharmacologically active compound.[7][8][9][10][11] Researchers using this compound should be aware of its classification as an alkylating agent, a class of compounds known to be cytotoxic, and handle it with appropriate safety precautions.[7][8]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly for the introduction of the 4-ethoxycarbonylbutyl group via alkylation reactions. Its well-defined synthesis and reactivity make it a useful tool for medicinal chemists and researchers in the development of novel molecules, including analogs of important neurotransmitters like GABA. While direct biological activity has not been a focus of research, its utility as a building block in the creation of biologically active compounds is well-established.

References

- 1. This compound | 7425-53-8 [sigmaaldrich.com]

- 2. This compound | 7425-53-8 [chemicalbook.com]

- 3. Sciencemadness Discussion Board - Amine alkylation help needed.. - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scirp.org [scirp.org]

- 6. GABA analogue - Wikipedia [en.wikipedia.org]

- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 11. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-Iodobutyrate: A Technical Guide to its Applications in Research

Introduction

Ethyl 4-iodobutyrate (CAS No: 7425-53-8) is a versatile bifunctional organic compound widely utilized in chemical and pharmaceutical research.[1][2] Structurally, it comprises a four-carbon butyrate backbone, an ethyl ester functional group, and a terminal iodine atom. This unique combination makes it a valuable building block and alkylating agent for the synthesis of a diverse range of more complex molecules. The presence of a reactive carbon-iodine bond allows for facile nucleophilic substitution, while the ethyl ester group can be readily hydrolyzed to a carboxylic acid, providing a handle for further chemical modifications. This guide provides an in-depth overview of the primary research applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Core Physicochemical & Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its safe handling and for planning synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁IO₂ | [2] |

| Molecular Weight | 242.06 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.363 g/mL at 25 °C (for Ethyl 4-bromobutyrate) | |

| Boiling Point | 80-82 °C at 10 mmHg (for Ethyl 4-bromobutyrate) | |

| Refractive Index | n20/D 1.456 (for Ethyl 4-bromobutyrate) | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Refrigerator | [1] |

| GHS Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [1][2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Key Research Applications

This compound's reactivity makes it a staple reagent in several areas of chemical research, particularly in the synthesis of novel organic compounds for drug discovery and materials science.

Alkylating Agent in Organic Synthesis

The primary application of this compound is as an alkylating agent. The carbon atom bonded to the iodine is electrophilic and readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. This reaction introduces a 4-ethoxycarbonylbutyl group into the target molecule.

N-Alkylation of Amines: this compound is frequently used to alkylate primary and secondary amines to produce higher substituted amines and quaternary ammonium salts.[3][4][5] This reaction is fundamental in modifying the structure and properties of amine-containing compounds. However, a common challenge is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide, leading to a mixture of products.[6]

Precursor for Bioactive Molecules

This compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds.

Histone Deacetylase (HDAC) Inhibitors: Histone deacetylase inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and altered gene expression.[7][8] Many HDAC inhibitors feature a structure comprising a zinc-binding group, a linker, and a capping group. The butyrate moiety is a common linker component, and this compound is an ideal reagent for its introduction.[8]

GABA Analogues: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues are a class of drugs with anticonvulsant, anxiolytic, and analgesic properties.[9] The 4-aminobutanoic acid core structure of GABA makes this compound a logical precursor for synthesizing various derivatives, where modifications are made to the carbon backbone or the amino and carboxyl groups.[10][11][12]

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound allows it to be used in cyclization reactions to form various heterocyclic structures, which are prevalent in medicinal chemistry. For example, reaction with appropriate binucleophilic reagents can lead to the formation of five- or six-membered rings containing one or more heteroatoms.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. Below is a representative protocol for the synthesis of this compound from its more common bromo-analogue, a reaction often performed to generate the more reactive iodo-species in situ or as an isolated intermediate.

Protocol: Synthesis of this compound via Finkelstein Reaction

This protocol describes the nucleophilic substitution of bromide with iodide (Finkelstein reaction) to produce this compound from Ethyl 4-bromobutyrate.

Materials:

-

Ethyl 4-bromobutyrate (1.0 eq)

-

Potassium iodide (2.0 eq)[13]

-

Acetone (anhydrous)

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Sintered glass funnel

-

Rotary evaporator

-

Hexane/Ether mixture (1:1)

-

Neutral alumina

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-bromobutyrate (e.g., 6.0 mL, 40.2 mmol) in 40 mL of anhydrous acetone.[13]

-

Addition of Iodide: Add potassium iodide (e.g., 13.35 g, 80.4 mmol) to the solution.[13]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 12 hours. The formation of a potassium bromide precipitate will be observed.[13]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a sintered glass funnel to remove the precipitated potassium bromide.[13]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[13]

-

Purification: Dissolve the resulting yellow oil in approximately 50 mL of a 1:1 hexane/ether solvent mixture. Pass the solution through a short column of neutral alumina to decolorize it. Rinse the column with an additional 100 mL of the solvent mixture.[13]

-

Final Product: Concentrate the combined organic fractions under reduced pressure to yield this compound as a purified oil. A typical yield for this reaction is around 87%.[13]

Characterization Data (¹H NMR):

-

¹H NMR (300 MHz, CDCl₃): δ 4.14 (q, J = 7.2 Hz, 2H), 3.24 (t, J = 6.8 Hz, 2H), 2.44 (t, J = 7.1 Hz, 2H), 2.13 (m, 2H), 1.26 (t, J = 7.2 Hz, 3H).[13]

This compound is a highly valuable and versatile reagent in the modern research laboratory. Its utility as an alkylating agent for introducing a flexible four-carbon chain with a terminal ester group is central to its application. This functionality is exploited in the synthesis of a wide array of compounds, from fundamental organic structures to complex, biologically active molecules like HDAC inhibitors and GABA analogues. The straightforward protocols for its use and synthesis, combined with its predictable reactivity, ensure that this compound will remain a key building block for researchers and scientists in the ongoing development of new medicines and materials.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Design and synthesis of a novel class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA analogue - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 7425-53-8 [chemicalbook.com]

Ethyl 4-iodobutyrate: A Technical Guide to its Core Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-iodobutyrate, also known as ethyl 4-iodobutanoate, is a valuable bifunctional organic compound featuring both an ester and a primary alkyl iodide.[1] Its structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a reactive carbon-iodine bond, which is significantly weaker and more polarizable than corresponding C-Br or C-Cl bonds, renders the terminal carbon highly susceptible to nucleophilic attack.[1] This guide provides an in-depth analysis of its fundamental reactivity, supported by experimental data, detailed protocols, and workflow visualizations.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below. This data is essential for its identification, handling, and use in quantitative experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₆H₁₁IO₂ | [1][2] |

| Molecular Weight | 242.05 g/mol | [1][2] |

| CAS Number | 7425-53-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 65°C (at 2.5 mmHg) | [1] |

| Purity | Typically ≥97% |

| Storage Conditions | 2-8°C, protected from light |[1] |

Table 2: ¹H NMR Spectroscopic Data of this compound Spectrum recorded in CDCl₃ at 300 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

|---|---|---|---|---|---|

| 4.14 | Quartet (q) | 7.2 | 2H | -OCH₂ CH₃ | [3] |

| 3.24 | Triplet (t) | 6.8 | 2H | I-CH₂ - | [3] |

| 2.44 | Triplet (t) | 7.1 | 2H | -CH₂ -C=O | [3] |

| 2.13 | Multiplet (m) | - | 2H | -CH₂CH₂ CH₂- | [3] |

| 1.26 | Triplet (t) | 7.2 | 3H | -OCH₂CH₃ |[3] |

Synthesis of this compound

Caption: Synthetic pathway for this compound via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

This protocol is adapted from established literature procedures.[3]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-bromobutyrate (6.0 mL, 40.2 mmol) in 40 mL of acetone.

-

Addition of Reagent: Add potassium iodide (13.35 g, 80.4 mmol, 2.0 eq.) to the solution.

-

Reflux: Install a reflux condenser and heat the reaction mixture to reflux for 12 hours.

-

Workup: After the reaction is complete, cool the solution to room temperature. Filter the mixture through a sintered glass funnel to remove the precipitated salt and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the resulting yellow oil in approximately 50 mL of a 1:1 hexane/ether solvent mixture. For decolorization, filter the solution through a plug of neutral alumina.

-

Isolation: Rinse the alumina with an additional 100 mL of the 1:1 hexane/ether solvent. Concentrate the combined filtrates to yield the final product, this compound. A typical yield for this procedure is around 87%.[3]

Core Reactivity

The reactivity of this compound is dominated by its two functional groups: the alkyl iodide and the ester. This allows for selective transformations at either end of the molecule.

Reactions at the Carbon-Iodine Bond

The primary alkyl iodide is an excellent electrophile for Sₙ2 reactions.[7][8] The iodide ion is a superb leaving group, facilitating nucleophilic attack at the terminal carbon.

Caption: Generalized workflow for Sₙ2 nucleophilic substitution at the C-I bond.

A. Alkylation of Amines: this compound can act as an alkylating agent for primary and secondary amines to form higher substituted amines.[9] However, these reactions can be complex, as the newly formed secondary or tertiary amine product is often more nucleophilic than the starting amine, leading to a mixture of products and potential overalkylation to form quaternary ammonium salts (the Menshutkin reaction).[9][10]

B. Formation of Organometallic Reagents:

-

Grignard Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium is generally not feasible.[11] The highly nucleophilic Grignard reagent, once formed, would rapidly attack the ester group of another molecule, leading to a complex mixture of products.[12][13]

-

Reformatsky-type Reagents: The classic Reformatsky reaction involves α-halo esters reacting with zinc to form a zinc enolate.[14][15] While this compound is a γ-halo ester, it can react with activated zinc (Rieke zinc) to form an organozinc reagent, bis(4-ethoxy-4-oxobutyl)zinc.[3][16] These organozinc reagents are less reactive than Grignard reagents and typically do not react with the ester functionality, making them useful for subsequent reactions with other electrophiles.[14][15]

Reactions at the Ester Functional Group

The ester group can undergo several characteristic reactions, including hydrolysis and reduction.

A. Hydrolysis: The ester can be cleaved by hydrolysis under either acidic or basic conditions.[17][18]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, yielding a carboxylic acid (4-iodobutanoic acid) and an alcohol (ethanol).[19][20] The reaction is the reverse of Fischer esterification.[20]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as NaOH.[19] The reaction goes to completion and produces an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 4-iodobutanoate).[17][18]

Caption: Comparison of acidic and basic hydrolysis pathways for this compound.

B. Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction would yield 4-iodobutane-1-ol. Care must be taken as such strong, nucleophilic hydrides could also potentially reduce the C-I bond.

C. Reaction with Grignard Reagents: If this compound is treated with an external Grignard reagent (e.g., methylmagnesium bromide), the Grignard reagent will attack the electrophilic carbonyl carbon of the ester. This reaction typically proceeds with the addition of two equivalents of the Grignard reagent to yield a tertiary alcohol after an acidic workup.[12][13]

Applications in Drug Development

This compound's bifunctional nature makes it a highly useful scaffold in medicinal chemistry and drug development. It can be used to introduce a four-carbon chain with a terminal functional group (carboxy or hydroxy after transformation) into a target molecule. The primary iodide allows for facile C-N, C-O, C-S, and C-C bond formation through nucleophilic substitution, enabling the linkage of the butyrate chain to various pharmacophores. This versatility is crucial for building molecular libraries and optimizing lead compounds in the drug discovery process.

References

- 1. This compound | 7425-53-8 | Benchchem [benchchem.com]

- 2. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7425-53-8 [chemicalbook.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 7. Finkelstein Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. adichemistry.com [adichemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. youtube.com [youtube.com]

Ethyl 4-iodobutyrate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Alkylating Agent in Organic Chemistry and Drug Discovery.

Introduction

Ethyl 4-iodobutyrate is a valuable bifunctional molecule widely utilized in organic synthesis as a versatile building block. Its structure, incorporating both an ethyl ester and a primary alkyl iodide, allows for a range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and molecular imaging agents. The reactivity of the carbon-iodine bond, in particular, renders it an excellent electrophile for alkylation reactions. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data relevant to researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 4-iodobutanoate[1][2] |

| Synonyms | Ethyl γ-iodobutyrate, 4-Iodobutanoic acid ethyl ester |

| CAS Number | 7425-53-8[1][2] |

| Molecular Formula | C₆H₁₁IO₂[1] |

| Molecular Weight | 242.05 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 98-100 °C at 10 mmHg |

| Density | 1.556 g/mL at 25 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features and Assignments |

| ¹H NMR (CDCl₃) | δ 4.14 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.22 (t, J = 6.9 Hz, 2H, I-CH₂ -), 2.45 (t, J = 7.3 Hz, 2H, -CH₂ -C=O), 2.16 (quint, J = 7.1 Hz, 2H, -CH₂-CH₂ -CH₂-), 1.26 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) |

| ¹³C NMR (CDCl₃) | δ 172.5 (C=O), 60.7 (-OC H₂CH₃), 34.1 (-C H₂-C=O), 32.8 (-CH₂-C H₂-CH₂-), 14.2 (-OCH₂C H₃), 5.9 (I-C H₂-) |

| IR (Infrared) | ν ~2980 cm⁻¹ (C-H, alkyl), ~1730 cm⁻¹ (C=O, ester), ~1180 cm⁻¹ (C-O, ester), ~640 cm⁻¹ (C-I) |

| MS (Mass Spec.) | m/z (EI): 242 [M]⁺, 197 [M-OEt]⁺, 115 [M-I]⁺, 87, 55 |

Discovery and Synthesis

While a singular "discovery" of a simple ester like this compound is not well-documented, its synthesis is a classic application of the Finkelstein reaction , a cornerstone of halogen exchange chemistry. Developed by German chemist Hans Finkelstein in 1910, this Sₙ2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide in a solvent where the resulting sodium chloride or bromide is insoluble, thus driving the equilibrium towards the formation of the alkyl iodide.

The most common and efficient method for preparing this compound is the Finkelstein reaction using ethyl 4-bromobutyrate as the starting material and sodium iodide in acetone.

Experimental Protocol: Synthesis of this compound via Finkelstein Reaction

This protocol details a standard procedure for the synthesis of this compound from ethyl 4-bromobutyrate.

Materials:

-

Ethyl 4-bromobutyrate

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromobutyrate (1.0 eq) in anhydrous acetone.

-

Addition of Sodium Iodide: Add anhydrous sodium iodide (1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium bromide and wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Dilute the residue with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation.

Expected Yield: 85-95%

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of a variety of biologically active molecules due to its ability to act as an effective alkylating agent.

Role as an Alkylating Agent

The carbon-iodine bond in this compound is relatively weak and polarized, making the terminal carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed to introduce the 4-carboxyethylbutyl group into various molecules.

References

A Technical Guide to the Spectral Analysis of Ethyl 4-iodobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-iodobutyrate (CAS No. 7425-53-8) is a valuable alkylating agent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its linear carbon chain, terminal iodide, and ester functionality make it a versatile building block. Accurate and thorough characterization of this compound is critical for ensuring purity, confirming identity, and guaranteeing the success of subsequent synthetic steps. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound, complete with detailed experimental protocols and data interpretation.

The structural formula of this compound is: I-CH₂-CH₂-CH₂-C(=O)O-CH₂-CH₃

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a primary technique for elucidating the hydrogen framework of a molecule. The spectrum of this compound shows five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms (iodine and oxygen), with protons closer to these atoms appearing further downfield.

Quantitative ¹H NMR Data

The following data are predicted based on established chemical shift principles and analysis of structurally similar compounds, such as ethyl 4-bromobutyrate. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Assigned Protons (Label) | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| -OCH₂CH₃ (a) | ~1.25 | Triplet (t) | ~7.1 | 3H |

| -CH₂CH₂ CH₂I (c) | ~2.15 | Quintet (quin) | ~7.0 | 2H |

| -CH₂ C(=O)O- (d) | ~2.42 | Triplet (t) | ~7.2 | 2H |

| I-CH₂ - (b) | ~3.21 | Triplet (t) | ~6.8 | 2H |

| -OCH₂ CH₃ (e) | ~4.14 | Quartet (q) | ~7.1 | 2H |

Experimental Protocol: ¹H NMR

-

Sample Preparation : Approximately 10-15 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : Data are acquired on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : Standard one-pulse sequence.

-

Solvent : CDCl₃

-

Temperature : 298 K

-

Spectral Width : -2 to 12 ppm

-

Acquisition Time : ~4 seconds

-

Relaxation Delay : 2 seconds

-

Number of Scans : 16

-

-

Data Processing : The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon (¹³C) NMR provides direct information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom in this compound gives a single sharp signal.

Quantitative ¹³C NMR Data

The following chemical shifts are predicted based on the analysis of analogous compounds and standard correlation charts.

| Assigned Carbon (Label) | Chemical Shift (δ) (ppm) |

| I-CH₂ - (B) | ~5.8 |

| -OCH₂CH₃ (A) | ~14.2 |

| -CH₂CH₂ CH₂I (C) | ~30.1 |

| -CH₂ C(=O)O- (D) | ~34.5 |

| -OCH₂ CH₃ (E) | ~60.6 |

| -C (=O)O- (F) | ~172.5 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation : A more concentrated sample is typically used for ¹³C NMR. Approximately 40-50 mg of this compound is dissolved in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrumentation : Data are acquired on a 100 MHz (or higher, corresponding to a 400 MHz proton spectrometer) NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse with broadband proton decoupling.

-

Solvent : CDCl₃

-

Temperature : 298 K

-

Spectral Width : -5 to 220 ppm

-

Acquisition Time : ~1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is dominated by features of the ester group.

Quantitative IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2980-2900 | Medium-Strong | C-H Stretch (sp³) | Alkyl C-H |

| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1250-1150 | Strong | C-O Stretch | Ester C-O |

| ~550 | Weak-Medium | C-I Stretch | Alkyl Iodide |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal) is used.

-

Background Spectrum : The ATR crystal surface is cleaned with isopropanol and allowed to dry completely. A background spectrum is collected to measure the absorbance of the ambient environment, which is automatically subtracted from the sample spectrum.[1]

-

Sample Analysis : A single drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage.[1]

-

Data Acquisition : The sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

-

Data Processing : The resulting spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualized Data Correlation

The following diagram illustrates the correlation between the molecular structure of this compound and its characteristic NMR and IR spectral data.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-iodobutyrate as a Versatile Alkylating Agent

Introduction

Ethyl 4-iodobutyrate (CAS No. 7425-53-8) is a valuable bifunctional molecule widely employed in organic synthesis as an alkylating agent.[1][2] Its structure incorporates a reactive primary iodide, which serves as an excellent leaving group in nucleophilic substitution reactions, and a stable ethyl ester moiety. This combination allows for the introduction of a four-carbon ester chain onto a variety of nucleophiles. Alkylating agents are fundamental in medicinal chemistry and drug development for their ability to form covalent bonds with cellular macromolecules.[3][4][5] The butyrate chain introduced by this reagent is a common structural motif in natural products and pharmaceuticals, making this compound a key building block for creating complex molecular architectures and developing novel therapeutic agents.[6]

Core Applications

This compound is effective for the alkylation of a wide range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon atoms. This versatility makes it a staple reagent for constructing diverse molecular frameworks.

N-Alkylation of Amines and Nitrogen Heterocycles

N-alkylation is a crucial transformation in organic synthesis, particularly for modifying the properties of amines and nitrogen-containing heterocycles like indoles, which are prevalent scaffolds in FDA-approved drugs.[7] The reaction typically involves the deprotonation of the N-H bond by a suitable base, followed by a nucleophilic attack on the electrophilic carbon of this compound.[8] The choice of base is critical and often depends on the acidity of the N-H proton.[9][10]

General Reaction Scheme: The process begins with the deprotonation of a primary or secondary amine/heterocycle to enhance its nucleophilicity, followed by an Sɴ2 reaction with this compound.[8][11]

References

- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7425-53-8 [chemicalbook.com]

- 3. reelmind.ai [reelmind.ai]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Ethyl 4-iodobutyrate in Organic Synthesis

Introduction

Ethyl 4-iodobutyrate is a versatile reagent in organic synthesis, primarily utilized as a four-carbon electrophilic building block. Its reactivity is dominated by the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack. The C-I bond is significantly weaker than the corresponding C-Br or C-Cl bonds, which renders iodoalkanes more reactive in nucleophilic substitution and cross-coupling reactions, often allowing for milder reaction conditions.[1] This document outlines key applications and detailed protocols for the use of this compound in common synthetic transformations.

Application 1: Carbon-Heteroatom (C-O) Bond Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] this compound serves as an excellent electrophile in this reaction. The alkoxide, generated by deprotonating an alcohol with a suitable base, acts as the nucleophile. Due to the SN2 mechanism, this method is most effective with primary alkyl halides like this compound, as steric hindrance is minimal.[3]

Experimental Protocol: Synthesis of Ethyl 4-ethoxybutyrate

This protocol details the reaction of sodium ethoxide with this compound.

1. Reagent Preparation:

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

2. Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the freshly prepared sodium ethoxide solution.

-

Cool the solution in an ice bath.

-

Slowly add this compound (1.0 eq) to the stirred ethoxide solution via a syringe.

3. Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

4. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding deionized water to dissolve the sodium iodide salt formed.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual salts.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude ethyl 4-ethoxybutyrate by vacuum distillation.

Data Presentation

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 242.05 | (User Defined) |

| Sodium | 1.1 | 22.99 | (Calculated) |

| Anhydrous Ethanol | Solvent | 46.07 | (User Defined) |

| Conditions | |||

| Temperature | Reflux (~78 °C) | ||

| Time | 2-4 h | ||

| Expected Yield | 80-90% |

Visualization: Williamson Ether Synthesis Workflow

Caption: Workflow for Williamson Ether Synthesis.

Application 2: Carbon-Carbon Bond Formation via Enolate Alkylation

The alkylation of enolates is a fundamental C-C bond-forming reaction. β-ketoesters, such as ethyl acetoacetate, contain acidic α-protons that can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to form a nucleophilic enolate.[6] This enolate can then react with an electrophile like this compound in an SN2 reaction to form a new carbon-carbon bond.

Experimental Protocol: Alkylation of Ethyl Acetoacetate

This protocol describes the alkylation of ethyl acetoacetate using NaH as the base and this compound as the alkylating agent.

1. Reaction Setup:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask. Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

2. Enolate Formation:

-

Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred NaH suspension. Hydrogen gas will evolve.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate.

3. Alkylation:

-

Cool the enolate solution back down to 0 °C.

-

Add this compound (1.05 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

4. Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[6]

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6]

Data Presentation

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl acetoacetate | 1.0 | 130.14 | (User Defined) |

| Sodium Hydride (60%) | 1.1 | 24.00 | (Calculated) |

| This compound | 1.05 | 242.05 | (Calculated) |

| Anhydrous THF | Solvent | 72.11 | (User Defined) |

| Conditions | |||

| Temperature | Reflux (~66 °C) | ||

| Time | 4-6 h | ||

| Expected Yield | 75-85% |

Visualization: Enolate Alkylation Reaction Scheme

Caption: Reaction scheme for enolate alkylation.

Application 3: Carbon-Carbon Bond Formation via Barbier Reaction

The Barbier reaction is an organometallic reaction between an alkyl halide, a carbonyl compound, and a metal such as magnesium, zinc, or indium.[7] Unlike the Grignard reaction, the Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in situ. This protocol outlines a Barbier-type reaction of this compound with an aldehyde using zinc metal.

Experimental Protocol: Reaction with Benzaldehyde

1. Reaction Setup:

-

In a round-bottom flask, place zinc dust (2.0 eq) and a small crystal of iodine (as an activator).

-

Gently heat the flask under vacuum with a heat gun to activate the zinc and remove any moisture, then cool to room temperature and backfill with an inert gas.

-

Add a solvent, such as anhydrous THF.

2. Reaction Execution:

-

In a separate flask, prepare a solution of this compound (1.5 eq) and benzaldehyde (1.0 eq) in anhydrous THF.

-

Add a small portion of this solution to the stirred zinc suspension.

-

The reaction may require gentle heating or sonication to initiate. An exothermic reaction indicates initiation.

-

Once initiated, add the remainder of the aldehyde/iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the reaction at room temperature or with gentle heating for 2-3 hours, monitoring by TLC.

3. Work-up and Purification:

-

Quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.

-

Stir for 15-30 minutes until the zinc salts dissolve.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Benzaldehyde | 1.0 | 106.12 | (User Defined) |

| This compound | 1.5 | 242.05 | (Calculated) |

| Zinc Dust | 2.0 | 65.38 | (Calculated) |

| Anhydrous THF | Solvent | 72.11 | (User Defined) |

| Conditions | |||

| Temperature | Room Temp to Reflux | ||

| Time | 2-3 h | ||

| Expected Yield | 60-75% |

Visualization: Barbier Reaction Logical Flow

Caption: Logical workflow for the Barbier reaction.

References

Ethyl 4-iodobutyrate: A Versatile Reagent in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-iodobutyrate is a valuable bifunctional molecule increasingly utilized in medicinal chemistry for the synthesis of a diverse range of therapeutic agents. Its chemical structure, featuring a reactive terminal iodide and a modifiable ester group, makes it an ideal building block for introducing butyrate chains into drug candidates. This application note explores its utility as an alkylating agent and a linker in the development of novel therapeutics, with a particular focus on the synthesis of histone deacetylase (HDAC) inhibitors.

Application 1: Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug development. Many HDAC inhibitors feature a common pharmacophore consisting of a zinc-binding group, a linker, and a cap group. This compound serves as an effective reagent for constructing the linker region of these inhibitors.

One of the most well-known HDAC inhibitors is Vorinostat (SAHA), which has a hydroxamic acid zinc-binding group connected to a phenyl cap group via a six-carbon linker. Analogs of Vorinostat and other HDAC inhibitors can be synthesized using this compound to introduce the butyrate portion of the linker.

Experimental Protocol: Synthesis of a Vorinostat Analog Intermediate

This protocol outlines the synthesis of an intermediate for a Vorinostat analog, where this compound is used to alkylate an amine, demonstrating its utility in forming a key carbon-nitrogen bond in the linker chain.

Objective: To synthesize ethyl 4-(phenylamino)butanoate, a key intermediate for a Vorinostat analog.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired ethyl 4-(phenylamino)butanoate.

Quantitative Data:

| Parameter | Value |

| Starting Material | Aniline |

| Reagent | This compound |

| Product | Ethyl 4-(phenylamino)butanoate |

| Typical Yield | 70-85% |

| Purity | >95% (by NMR and LC-MS) |

Diagram of the Synthetic Workflow:

Application Notes and Protocols for the Synthesis of Derivatives Using Ethyl 4-iodobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from Ethyl 4-iodobutyrate, a versatile reagent in organic synthesis. The resulting compounds, including substituted amino, oxy, and thiobutyrates, have potential applications in medicinal chemistry and drug development, for instance as modulators of GABAergic signaling, as potential antimicrobial agents, or as components of self-immolative spacers for drug delivery systems.

Synthesis of Ethyl 4-(Substituted-amino)butyrate Derivatives

The reaction of this compound with primary and secondary amines provides access to a variety of N-substituted-γ-aminobutyric acid (GABA) analogues. These compounds are of interest for their potential interaction with GABA receptors.[1][2][3]

Experimental Protocol: N-Alkylation of Amines

This protocol describes a general procedure for the N-alkylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the amine (1.2 equivalents) in acetonitrile or DMF (10 mL per mmol of this compound) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).

-

Add this compound (1.0 equivalent) to the stirred mixture.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-